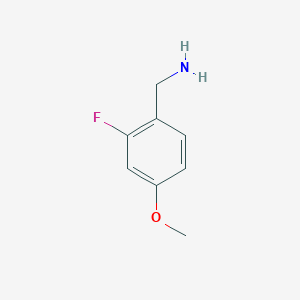
(2-Fluoro-4-methoxyphenyl)methanamine
Descripción general
Descripción
“(2-Fluoro-4-methoxyphenyl)methanamine”, also known as fluoroaniline, is an organic compound. It consists of a fluorine atom, a methoxy group, and an amino group attached to a benzene ring. The chemical formula is C8H10FNO .
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-4-methoxyphenyl)methanamine” can be represented by the SMILES notation: COC1=CC(=C(C=C1)CN)F.Cl . This indicates that the molecule has a methoxy group (OCH3) and an amino group (NH2) attached to a benzene ring, with a fluorine atom also attached to the ring .Physical And Chemical Properties Analysis
“(2-Fluoro-4-methoxyphenyl)methanamine” appears as a powder . The molecular weight is 191.63 g/mol . The exact melting point, boiling point, and density are not specified .Aplicaciones Científicas De Investigación
Antidepressant Activity :
- Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including some with the (2-Fluoro-4-methoxyphenyl)methanamine structure, have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds showed high affinity for the 5-HT1A receptor, selectivity over other receptors, and demonstrated potent antidepressant-like activity in rat models (Sniecikowska et al., 2019).
Alzheimer's Disease Research :
- A selective serotonin 1A (5-HT1A) molecular imaging probe, structurally related to (2-Fluoro-4-methoxyphenyl)methanamine, was used in positron emission tomography (PET) studies to quantify 5-HT1A receptor densities in the brains of Alzheimer's disease patients, mild cognitive impairment subjects, and controls. This research found significant decreases in receptor densities in Alzheimer's patients (Kepe et al., 2006).
Parkinson's Disease Research :
- Compounds similar to (2-Fluoro-4-methoxyphenyl)methanamine, such as benzyl-dimethyl-silyl-methanamines, have been identified as potent time-dependent inhibitors of rat brain MAO-B, a target for anti-Parkinsonian agents. The most potent inhibitor in this series demonstrated high selectivity for MAO-B over MAO-A (Danzin et al., 1989).
Molecular Imaging and Radiopharmaceuticals :
- Derivatives of (2-Fluoro-4-methoxyphenyl)methanamine have been used in the synthesis of PET radiotracers for studying CB1 cannabinoid receptors in the animal brain. These compounds demonstrated potential as imaging agents for neurological research (Katoch-Rouse & Horti, 2003).
Optical Nonlinearity and Materials Science :
- In materials science, certain compounds containing the (2-Fluoro-4-methoxyphenyl)methanamine moiety have been investigated for their potential applications in optical limiting and nonlinear optics. These studies focused on the synthesis of new chalcones and their nonlinear optical properties (Shetty et al., 2017).
Antimicrobial Research :
- Schiff bases derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, related to (2-Fluoro-4-methoxyphenyl)methanamine, have shown antimicrobial activity. These compounds were synthesized and evaluated for their efficacy against various microbial strains (Puthran et al., 2019).
Fluorescence Studies and Image-Guided Surgery :
- In the field of surgical imaging, fluorescent contrast agents related to (2-Fluoro-4-methoxyphenyl)methanamine have been developed for nerve-highlighting in image-guided surgery. These agents demonstrated the ability to cross the blood-nerve barrier and highlighted nerves in vivo, providing a tool for nerve-sparing surgical procedures (Gibbs-Strauss et al., 2011).
Safety And Hazards
The compound has several hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(2-fluoro-4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFBKZFZNVESRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-methoxyphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



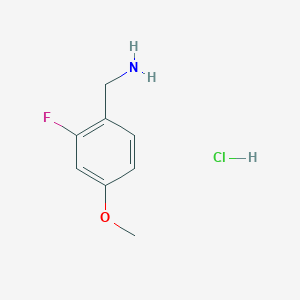

![2-(2-(2-Fluorophenyl)-5-hydroxy-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamido)acetic acid](/img/structure/B1395719.png)
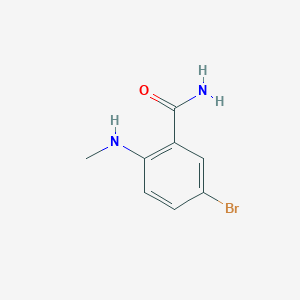

![4-Chloro-6-propylthieno[2,3-d]pyrimidine](/img/structure/B1395724.png)
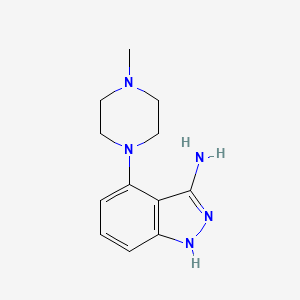
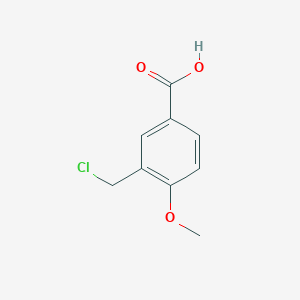
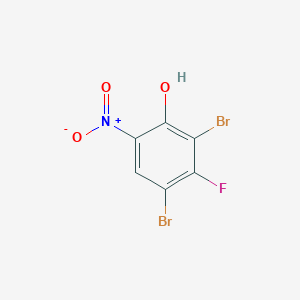
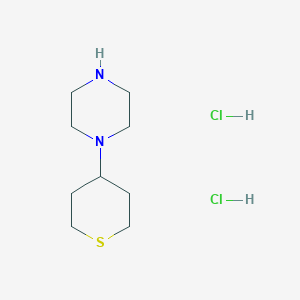
![1-[Difluoro(phenyl)methyl]-2-fluorobenzene](/img/structure/B1395731.png)
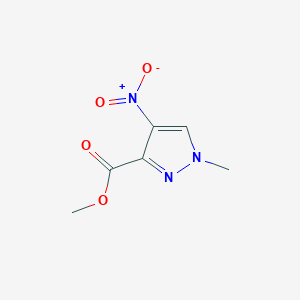
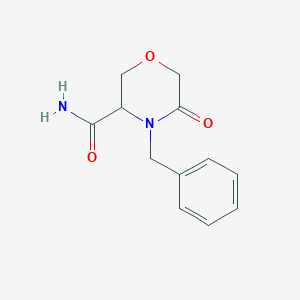
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1395736.png)